molecular formula C5H8N4O B2702934 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol CAS No. 2377035-39-5

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol

Cat. No.: B2702934
CAS No.: 2377035-39-5
M. Wt: 140.146
InChI Key: KEXMHWGSUFMTDC-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical probes.

Mechanism of Action

The molecular and cellular effects of this compound would be the result of its interactions with its targets and the subsequent changes in biochemical pathways. These effects could range from changes in cell signaling to effects on cell growth or survival, depending on the specific targets and pathways involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 2-chloropyridazine, followed by cyclization to form the triazolopyridazine ring system. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the triazolopyridazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXMHWGSUFMTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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